molecular formula C29H15NO9 B15009910 4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid

4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid

Cat. No.: B15009910
M. Wt: 521.4 g/mol
InChI Key: DGELMJOPZGVRQF-UHFFFAOYSA-N
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Description

4-[(2-{2-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound contains multiple functional groups, including benzofuran and isoindoline-1,3-dione units, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid typically involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid involves binding to specific molecular targets, such as metal ions, and forming stable complexes. This binding can influence various biochemical pathways, including enzyme activity, protein folding, and gene regulation .

Comparison with Similar Compounds

Similar Compounds

    2,2’-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid: Known for its ability to bind metal ions and form stable complexes.

    1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate: Shares structural similarities with the target compound.

Uniqueness

4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid is unique due to its combination of benzofuran and isoindoline-1,3-dione units, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H15NO9

Molecular Weight

521.4 g/mol

IUPAC Name

4-[2-[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-1,3-dioxoisoindol-5-yl]oxybenzoic acid

InChI

InChI=1S/C29H15NO9/c31-25-19-11-9-17(37-16-7-5-15(6-8-16)27(33)34)13-21(19)26(32)30(25)23-3-1-2-4-24(23)38-18-10-12-20-22(14-18)29(36)39-28(20)35/h1-14H,(H,33,34)

InChI Key

DGELMJOPZGVRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O)OC5=CC6=C(C=C5)C(=O)OC6=O

Origin of Product

United States

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